Spinosad A
Description
Spinosad A is a key component of the natural insecticide spinosad, a mixture of spinosyns A (85–88%) and D (12–15%) . It is a macrolide antibiotic produced via aerobic fermentation of Saccharopolyspora spinosa, featuring a 21-carbon tetracyclic ring with two deoxy sugars: tri-O-methylated rhamnose and forosamine . This compound acts on nicotinic acetylcholine and gamma-aminobutyric acid (GABA) receptors, causing hyperexcitation and paralysis in target pests . It is highly effective against lepidopteran pests (e.g., diamondback moths, beet armyworms) and dipterans (e.g., Aedes aegypti), while exhibiting low toxicity to mammals and birds . Its environmental safety and efficacy earned it the U.S. Presidential Green Chemistry Challenge Award in 1999 .
Properties
Molecular Formula |
C41H65NO10 |
|---|---|
Molecular Weight |
732.0 g/mol |
IUPAC Name |
(1S,2R,5S,7R,9R,10S,14R,19S)-15-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C41H65NO10/c1-10-26-12-11-13-34(52-36-17-16-33(42(5)6)23(3)48-36)22(2)37(44)32-20-30-28(31(32)21-35(43)50-26)15-14-25-18-27(19-29(25)30)51-41-40(47-9)39(46-8)38(45-7)24(4)49-41/h14-15,20,22-31,33-34,36,38-41H,10-13,16-19,21H2,1-9H3/t22-,23-,24+,25-,26+,27-,28-,29-,30-,31+,33+,34?,36+,38+,39-,40-,41+/m1/s1 |
InChI Key |
SRJQTHAZUNRMPR-SFGMUSMWSA-N |
Isomeric SMILES |
CC[C@H]1CCCC([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)N(C)C |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)N(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Spinosad A is produced through a fermentation process involving Saccharopolyspora spinosa. The fermentation process yields a mixture of spinosyns, including Spinosyn A and Spinosyn D. The specific conditions for the fermentation process include maintaining optimal temperature, pH, and nutrient availability to promote the growth of the bacterium and the production of spinosyns.
Industrial Production Methods: Industrial production of this compound involves scaling up the fermentation process. The process includes the cultivation of Saccharopolyspora spinosa in large fermenters, followed by the extraction and purification of spinosyns from the fermentation broth. The purified spinosyns are then formulated into various products for agricultural use.
Chemical Reactions Analysis
Hydrolysis
Spinosad A undergoes pH-dependent hydrolysis, with stability varying under acidic, neutral, and alkaline conditions:
Hydrolysis at neutral and alkaline pH primarily yields spinosyn B (4′-N-demethyl-spinosyn A) through demethylation of the forosamine moiety.
Photolysis
Under UV light in aqueous environments, this compound degrades via photooxidation and ring rearrangement:
Photolysis generates pseudoaglycone derivatives due to cleavage of the glycosidic bonds.
Microbial Degradation in Soil and Sediment
Aerobic microbial activity in soil and sediment drives the transformation of this compound:
Spinosyn B accumulates in aerobic environments, while anaerobic conditions favor N-demethylation and residue binding to organic matter.
Metabolic Pathways in Insects
In Drosophila melanogaster, this compound induces mitochondrial dysfunction and oxidative stress:
-
Oxidative Stress : Exposure to 2.5 ppm this compound for 2 hours elevates mitochondrial ROS (34% reduction in m-aconitase activity) and ATP fluctuations (+36% at 2 hours, −16.5% at 12 hours) .
-
Lipidomic Disruption : Triggers a 65% reduction in mitochondrial cardiolipins (essential for electron transport chain function) and decreases phosphatidylcholine/ethanolamine levels .
Stability in Environmental Matrices
| Matrix | DT₅₀ (days) | Conditions | Source |
|---|---|---|---|
| Cold storage (plant residue) | >32 | No residue decay observed | |
| pH 9 aqueous solution | 200–259 | Stable at 25°C |
Scientific Research Applications
Spinosad A has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying insecticidal activity.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential use in treating parasitic infections in humans and animals.
Industry: Utilized in the development of new insecticides and pest control products.
Mechanism of Action
Spinosad A exerts its insecticidal effects by targeting the nervous system of insects. It binds to nicotinic acetylcholine receptors, causing hyperexcitation of the nervous system, which leads to paralysis and death of the insect. The molecular targets include the nicotinic acetylcholine receptors and the GABA-gated chloride channels.
Comparison with Similar Compounds
Spinetoram
Structural and Functional Similarities :
- Spinetoram, a semi-synthetic derivative of spinosyns, shares a core tetracyclic macrolide structure with spinosad A but includes modifications (e.g., ethyl group substitution on rhamnose) to enhance stability and activity .
- Efficacy: Spinetoram demonstrates broader pest control, including codling moth (Cydia pomonella), with improved residual activity compared to this compound .
- Resistance Management: Spinetoram is marketed as a resistance-management alternative to spinosad, though cross-resistance risks exist due to shared target sites .
Table 1: Key Differences Between this compound and Spinetoram
Temephos
Functional Comparison :
- Temephos, an organophosphate larvicide, is chemically distinct but used similarly for mosquito control.
- Efficacy: this compound (1–5 ppm) matches temephos in preventing Aedes aegypti development but degrades faster under sunlight (half-life: 2.1 vs. >30 days) .
- Environmental Impact: this compound is less persistent in aquatic environments, reducing long-term ecological risks compared to temephos .
Table 2: this compound vs. Temephos in Mosquito Control
Abamectin and Emamectin Benzoate
Macrolide Insecticides :
- Abamectin, a fermentation product of Streptomyces avermitilis, shares macrolide features but targets glutamate-gated chloride channels.
- Potency: this compound is 5–8× more effective than abamectin against armyworms (Mythimna separata) .
- Resistance: this compound resistance in Spodoptera exigua (3–40×) remains lower than abamectin resistance (>100×) in field populations .
Table 3: Efficacy Against Lepidopteran Pests
Bacterial Insecticides (VectoBac)
Bacillus thuringiensis (Bt)-Based Products :
- VectoBac (Bt strain AM65-52) underperforms this compound in larval mortality (50% vs. 90% at 5 ppm) .
- Advantage of this compound: Rapid knockdown effect and compatibility with organic farming, unlike Bt’s slower action and UV sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
